molecular formula C22H28N6O4 B2976437 ethyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898437-74-6

ethyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No. B2976437
CAS RN: 898437-74-6
M. Wt: 440.504
InChI Key: DMUWENPFRZTSNT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a purine moiety, which is a key component of many biological molecules, including DNA and RNA.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and structural features. Piperazine derivatives, for example, are known to participate in a variety of reactions, including those involving their nitrogen atoms .

Scientific Research Applications

Synthesis and Molecular Structure

Compounds with complex structures similar to the one have been synthesized and characterized to understand their crystal and molecular structures. For instance, research by Kariyappa et al. (2016) on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate explores its synthesis, crystal, and molecular structure through techniques like 1H NMR, Mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016). These studies are crucial for understanding the chemical properties and potential reactivity of such compounds.

Antimicrobial Activity

Research has also explored the antimicrobial properties of structurally related compounds. For example, the synthesis and evaluation of various 1,2,4-triazole derivatives have been conducted to screen their antimicrobial activities, with some showing promising results against test microorganisms (Bektaş et al., 2012). Such studies suggest potential applications in developing new antimicrobial agents.

Antioxidant Properties

Compounds derived from marine sources, such as the marine actinobacterium Streptomyces sp., have been identified to possess cytotoxic activities, indicating potential as antioxidants or in cancer research (Sobolevskaya et al., 2007). These findings open avenues for the exploration of related compounds in mitigating oxidative stress or as therapeutic agents.

Material Science and Polymer Chemistry

In material science and polymer chemistry, research into compounds containing uracil, adenine, or related heterocycles demonstrates applications in synthesizing novel polyamides with specific properties, such as solubility in water or other solvents, which could be useful in various technological applications (Hattori & Kinoshita, 1979).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Piperazine derivatives are known to have a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects .

properties

IUPAC Name

ethyl 2-[4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-4-32-17(29)14-26-8-10-27(11-9-26)21-23-19-18(20(30)24-22(31)25(19)3)28(21)13-16-7-5-6-15(2)12-16/h5-7,12H,4,8-11,13-14H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUWENPFRZTSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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